molecular formula C17H20N2O B2364408 (E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide CAS No. 1181484-81-0

(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide

Cat. No.: B2364408
CAS No.: 1181484-81-0
M. Wt: 268.36
InChI Key: OYHRPTSTHGFCFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of conjugation, or overlapping p-orbitals, due to the carbon-carbon double bond and the cyano group. This could have implications for the compound’s stability and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the degree of conjugation, and the overall size and shape of the molecule .

Scientific Research Applications

Synthesis of Disperse Dyes

Research by Elapasery et al. (2020) explored the synthesis and characterization of disperse dyes based on enaminones, highlighting the utility of similar compounds in dye manufacturing. The study described the synthesis of various enaminones and their subsequent application in producing disperse dyes, detailing their structural elucidation through techniques like FT-IR and NMR spectroscopy. This demonstrates the compound's relevance in the development of novel dyes with potential applications in textile industries (Elapasery et al., 2020).

Characterization and Properties

Kotteswaran et al. (2016) focused on the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, a compound structurally related to the queried chemical, detailing its electronic properties and thermal behavior. This study underscores the importance of understanding the fundamental properties of such compounds for their application in various fields, including material science and electronic devices (Kotteswaran et al., 2016).

Applications in Heterocyclic Synthesis

Abdel-Khalik et al. (2004) reported on the use of enaminones, similar in reactivity to the compound , as building blocks for synthesizing heterocyclic compounds, such as nicotinic acid and thienopyridine derivatives. Their work showcases the compound's potential in organic synthesis, particularly in constructing complex molecules with significant pharmaceutical applications (Abdel-Khalik et al., 2004).

Polymer Synthesis and Characterization

Liaw et al. (2002) synthesized and characterized new polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group, demonstrating the application of similar compounds in creating high-performance polymers with potential uses in electronics and material science. This research highlights the compound's relevance in developing novel materials with unique electronic and thermal properties (Liaw et al., 2002).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and physical properties. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on a compound like this could be very broad and would depend on its potential applications. For example, if this compound showed promising biological activity, future research could focus on optimizing its structure for better activity or lower toxicity .

Properties

IUPAC Name

(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-12-7-8-14(9-13(12)2)10-15(11-18)17(20)19-16-5-3-4-6-16/h7-10,16H,3-6H2,1-2H3,(H,19,20)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHRPTSTHGFCFJ-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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